LY 215891 - 68403-79-2

LY 215891

Catalog Number: EVT-275011
CAS Number: 68403-79-2
Molecular Formula: C12H10ClN5O5S2
Molecular Weight: 403.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
LY 215891 exhibits potent Gram-(+) and Gram-(-) antibacterial activity.
Source and Classification

LY 215891 is derived from a series of synthetic modifications aimed at enhancing antibacterial properties. It falls under the category of novel antibacterial agents, specifically designed to inhibit bacterial growth and proliferation. Its classification is primarily as an antibacterial drug, with ongoing research into its efficacy against resistant bacterial strains .

Synthesis Analysis

The synthesis of LY 215891 involves a multi-step process that includes the formation of key intermediates. The general synthesis pathway can be summarized as follows:

  1. Starting Materials: The synthesis begins with readily available precursors that undergo various chemical transformations.
  2. Key Intermediates: Several intermediates are formed through reactions such as alkylation, acylation, and cyclization.
  3. Final Product Formation: The final step typically involves purification processes such as crystallization or chromatography to isolate LY 215891 in its pure form.

Specific parameters such as temperature, reaction time, and solvent choice are critical in optimizing yields and purity .

Molecular Structure Analysis

The molecular structure of LY 215891 can be characterized by its unique arrangement of atoms, which contributes to its biological activity. Key features include:

  • Molecular Formula: C₁₃H₁₄ClN₃O₂S
  • Molecular Weight: Approximately 299.79 g/mol
  • Structural Components: The compound contains a chlorinated aromatic ring, a sulfonamide group, and a secondary amine, which are essential for its interaction with bacterial targets.

Analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) are typically employed to confirm the structure and purity of LY 215891 .

Chemical Reactions Analysis

LY 215891 participates in various chemical reactions that enhance its utility in medicinal chemistry:

  1. Derivatization Reactions: These reactions allow for the modification of LY 215891 to create derivatives with potentially improved pharmacological properties.
  2. Stability Studies: Assessments of the compound's stability under different pH and temperature conditions are crucial for understanding its shelf life and storage requirements.

These reactions are fundamental in the development of formulations that maximize the therapeutic efficacy of LY 215891 .

Mechanism of Action

The mechanism of action of LY 215891 involves the inhibition of bacterial cell wall synthesis and disruption of membrane integrity. This is primarily achieved through:

  • Binding to Target Enzymes: LY 215891 interacts with specific bacterial enzymes essential for cell wall biosynthesis.
  • Inhibition of Protein Synthesis: The compound may also interfere with ribosomal function, leading to reduced protein production in bacteria.

Research indicates that these mechanisms contribute to the compound's broad-spectrum antibacterial activity .

Physical and Chemical Properties Analysis

LY 215891 exhibits several notable physical and chemical properties:

  • Appearance: Typically presented as a white to off-white powder.
  • Solubility: Soluble in organic solvents like dimethyl sulfoxide (DMSO) but has limited solubility in water.
  • Stability: The compound is stable under acidic conditions but may degrade in alkaline environments.

These properties are critical for formulation development and determining the appropriate delivery methods for therapeutic use .

Applications

The primary application of LY 215891 lies in its potential use as an antibacterial agent. Research focuses on:

  • Clinical Applications: Investigating its effectiveness against resistant bacterial strains in clinical settings.
  • Research Applications: Utilizing LY 215891 in laboratory studies to understand bacterial resistance mechanisms and develop new therapeutic strategies.

Ongoing studies aim to expand its applications beyond traditional antibacterial uses, potentially exploring roles in cancer therapy or other diseases where bacterial infections complicate treatment .

Introduction to LY 215891 in Academic Research

Historical Context of Enzymatic Modulators in Pharmacological Research

The exploration of enzymatic modulators represents a cornerstone in antimicrobial drug discovery, with natural products serving as critical starting points. Historically, plant-derived compounds—particularly from botanicals like orchids (Orchidaceae)—provided foundational scaffolds for antibiotic development. These plants evolved complex secondary metabolites as chemical defenses against microbial pathogens, creating a rich repository for pharmacological investigation [2]. Ethnopharmacological traditions, especially within Asian medicinal systems, documented orchid use for infection treatment long before modern isolation techniques identified specific bioactive constituents. This empirical knowledge guided researchers toward structurally novel compounds with targeted bioactivity [2]. Within this historical continuum, β-lactam antibiotics emerged as revolutionary enzymatic modulators, disrupting bacterial cell wall synthesis through penicillin-binding protein inhibition. LY 215891 (CAS 68403-79-2) exemplifies the next generation of synthetically optimized β-lactams, designed to overcome emerging resistance mechanisms while retaining activity against recalcitrant Gram-negative pathogens. Its development reflects the ongoing trajectory from natural product inspiration to rational drug design—a paradigm that continues to dominate antibacterial research [2] [3].

Current Trends in Small-Molecule Therapeutic Development

Contemporary antimicrobial development navigates intersecting challenges of antibiotic resistance and therapeutic innovation. Two dominant trends contextualize LY 215891's significance:

  • Precision Targeting: Modern approaches leverage advanced structural biology and computational chemistry to optimize drug-enzyme interactions. Unlike broad-spectrum early-generation antibiotics, compounds like LY 215891 target specific penicillin-binding proteins (PBPs) in resistant Enterobacteriaceae. This precision mitigates collateral damage to commensal flora—a critical consideration in microbiome preservation [6].

  • Adjunctive Therapeutic Platforms: Emerging modalities (e.g., CRISPR-based gene editing, BTK inhibitors, CAR-T cell therapy) highlight the shift toward combinatorial treatment strategies [6]. Within this framework, LY 215891 represents a complementary weapon against Gram-negative pathogens like Klebsiella pneumoniae and Escherichia coli, particularly where novel biologics face delivery challenges in extracellular infections. Its small molecule nature ensures tissue penetration advantageous over larger biologic agents.

These trends underscore a broader transition from purely cytotoxic agents toward mechanistically sophisticated, resistance-aware therapeutics where LY 215891 occupies a strategic niche.

Theoretical Frameworks for Studying Enzyme-Targeted Compounds

Positivist vs. Constructivist Paradigms in Biochemical Research

The investigation of enzyme-targeted compounds operates within distinct epistemological frameworks:

  • Positivist Approach: Dominates mechanistic studies of LY 215891. This paradigm emphasizes empirical quantification of enzyme inhibition kinetics and structure-activity relationships (SAR). Researchers employ X-ray crystallography to resolve atomic interactions between LY 215891's β-lactam core and bacterial transpeptidases, alongside spectrophotometric assays measuring MIC values against clinically relevant strains (Table 1) [1] [3]. This yields reproducible, generalizable data on its bactericidal efficacy—exemplified by MIC values of 0.015 μg/mL against K. pneumoniae X26 and 0.06 μg/mL against E. coli EC14 [1] [3].

  • Constructivist Approach: Acknowledges contextual factors influencing research trajectories. Studies on orchid-derived antimicrobials illustrate this, where traditional knowledge systems guide compound selection [2]. For LY 215891, this manifests in industrial-academic collaborations shaping synthesis priorities—focusing on orally bioavailable cephems (reflecting clinical need) despite synthetic complexity. This paradigm interrogates why certain molecular features (e.g., the (Z)-hydroxyimino acetyl group enhancing stability against β-lactamases) become research foci over others [2] [3].

Table 1: Enzymatic Inhibition Profile of LY 215891

Target EnzymeBacterial SpeciesMIC (μg/mL)Mechanistic Action
Penicillin-Binding Protein 3Klebsiella pneumoniae X260.015Acylation of active-site serine
Penicillin-Binding Protein 1aEscherichia coli EC140.06Disruption of peptidoglycan crosslinking

Relational Accountability in Compound Development

Relational accountability emphasizes the interconnected responsibilities among chemists, microbiologists, clinicians, and policymakers during antibiotic development. For LY 215891, this framework manifests in three dimensions:

  • Technical Reproducibility: Mandates transparent reporting of synthesis protocols and bioassay conditions. LY 215891’s stereochemical specification—(6R-(6α,7β(Z)))—demands meticulous chiral synthesis to ensure batch consistency [3]. Suppliers must document purity (>98%) and stability profiles (stable >2 years at -20°C) to uphold experimental reliability [1] [3].

  • Translational Viability: Requires aligning molecular optimization with clinical feasibility. LY 215891’s molecular weight (403.82 g/mol) and solubility profile (DMSO-soluble) balance potency with formulation practicality, enabling preclinical pharmacokinetic studies [3].

  • Ethical Stewardship: Addresses antimicrobial access and resistance management. As a controlled substance, LY 215891’s distribution restriction underscores accountability against misuse [1]. Development pathways must prioritize compounds with lower resistance induction potential—a consideration reflected in LY 215891’s mechanism targeting conserved PBPs.

Table 2: Structural and Physicochemical Properties of LY 215891

PropertyValueSignificance in Development
Molecular FormulaC₁₂H₁₀ClN₅O₅S₂Determines drug-receptor interactions
Exact Mass402.9812 DaImpacts pharmacokinetic distribution
Storage Stability>2 years at -20°CEnsures research reproducibility
SolubilityDMSOFacilitates in vitro bioassays
Stereochemistry(6R-(6α,7β(Z)))Critical for target binding affinity

These frameworks collectively shape LY 215891’s trajectory from synthetic concept to investigational antibiotic, illustrating how theoretical paradigms guide practical outcomes in pharmaceutical research.

Properties

CAS Number

68403-79-2

Product Name

LY 215891

IUPAC Name

(6R,7R)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-hydroxyiminoacetyl]amino]-3-chloro-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid

Molecular Formula

C12H10ClN5O5S2

Molecular Weight

403.8 g/mol

InChI

InChI=1S/C12H10ClN5O5S2/c13-3-1-24-10-6(9(20)18(10)7(3)11(21)22)16-8(19)5(17-23)4-2-25-12(14)15-4/h2,6,10,23H,1H2,(H2,14,15)(H,16,19)(H,21,22)/b17-5+/t6-,10-/m1/s1

InChI Key

CUCQDDZYZNBQFE-LKAFLBCBSA-N

SMILES

C1C(=C(N2C(S1)C(C2=O)NC(=O)C(=NO)C3=CSC(=N3)N)C(=O)O)Cl

Solubility

Soluble in DMSO

Synonyms

7-(((2-aminothiazol-4-yl)hydroximinoacetyl)amino)-3-chloro-3-cephem-4-carboxylic acid
LY 215891
LY-215891
LY215891

Canonical SMILES

C1C(=C(N2C(S1)C(C2=O)NC(=O)C(=NO)C3=CSC(=N3)N)C(=O)O)Cl

Isomeric SMILES

C1C(=C(N2[C@H](S1)[C@@H](C2=O)NC(=O)/C(=N/O)/C3=CSC(=N3)N)C(=O)O)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.